molecular formula C15H17FN2O2 B2621590 N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049438-33-6

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Numéro de catalogue B2621590
Numéro CAS: 1049438-33-6
Poids moléculaire: 276.311
Clé InChI: WDQUCIGJNZHSGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.

Mécanisme D'action

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA transcription initiation complex. This results in the downregulation of ribosomal RNA synthesis, which is required for cancer cell growth and proliferation. The inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits ribosomal RNA synthesis, leading to the downregulation of ribosomal proteins and subsequent inhibition of cancer cell growth. N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide also activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.

Avantages Et Limitations Des Expériences En Laboratoire

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has several advantages for lab experiments. It has shown potent anticancer activity in preclinical models, making it a promising candidate for cancer therapy. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, which could potentially improve the efficacy of combination therapies. However, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to have some toxic effects in preclinical studies, which could limit its clinical use.

Orientations Futures

There are several future directions for research on N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as immunotherapies or targeted therapies. Another direction is to explore the use of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in different types of cancer, such as pancreatic or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in preclinical and clinical settings. Finally, more research is needed to understand the mechanism of action of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide and its effects on normal cells and tissues.

Méthodes De Synthèse

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method was first described by Peltonen et al. in 2014. The starting material for the synthesis is 4-fluorobenzylamine, which is reacted with cyclopropylmethyl bromide to form the intermediate 4-fluorobenzyl-(cyclopropyl)methylamine. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. The final step involves the reaction of the oxalyl chloride derivative with cyclopropylamine to yield N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide.

Applications De Recherche Scientifique

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been extensively studied for its anticancer activity in preclinical models. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of cancer cell growth. N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been tested in a variety of cancer cell lines, including breast, ovarian, and colon cancer, and has shown promising results in inhibiting tumor growth. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.

Propriétés

IUPAC Name

N'-cyclopropyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-13(19)14(20)18-12-5-6-12/h1-4,12H,5-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQUCIGJNZHSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.